Cas no 16198-01-9 (2H-1-Benzopyran-3,5,7-triol,2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate, (2R,3S)-)
![2H-1-Benzopyran-3,5,7-triol,2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate, (2R,3S)- structure](https://it.kuujia.com/scimg/cas/16198-01-9x500.png)
16198-01-9 structure
Nome del prodotto:2H-1-Benzopyran-3,5,7-triol,2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate, (2R,3S)-
2H-1-Benzopyran-3,5,7-triol,2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate, (2R,3S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-1-Benzopyran-3,5,7-triol,2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate, (2R,3S)-
- Catechin pentaacetate
- 2H-1-Benzopyran-3,5,7-triol,2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate, (2R,3...
- (+)-Catechin pentaacetate
- 2H-1-Benzopyran-3,5,7-triol, 2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-,triacetate, (2R-trans)-
- 2H-1-Benzopyran-3,5,7-triol,2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, triacetate, (2R,3S)- (9CI)
- Catechol, pentaacetate, (+)- (6CI,7CI,8CI)
- [ "" ]
- CHEMBL3039154
- CatechinPentaacetate
- SPECTRUM1600537
- SCHEMBL719419
- (+)-Catechin pentaacetate; Catechin pentaacetate
- (+)-Catechin-pentaacetate
- CCG-38817
- SpecPlus_000341
- KBio1_001381
- KBio2_002222
- SPBio_001633
- Spectrum2_001767
- FS-10446
- AKOS027288977
- 2H-1-Benzopyran-3,5,7-triol, 2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate, (2R,3S)-
- BSPBio_003366
- Spectrum4_001904
- Spectrum3_001723
- Catechol, pentaacetate, (+)-
- KBio2_004790
- Spectrum_001742
- Spectrum5_000588
- 16198-01-9
- DivK1c_006437
- NCGC00178114-01
- KBio3_002586
- KBioGR_002494
- [(2R,3S)-5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate
- KBio2_007358
- KBioSS_002222
- HY-N3555
- CS-0023835
- ((2R,3S)-5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl) acetate
- 2-(Acetyloxy)-5-[(2R,3S)-3,5,7-tris(acetyloxy)-3,4-dihydro-2H-1-benzopyran-2-yl]phenyl acetic acid
- 2-(Acetyloxy)-5-((2R,3S)-3,5,7-tris(acetyloxy)-3,4-dihydro-2H-1-benzopyran-2-yl)phenyl acetic acid
-
- MDL: MFCD22208007
- Inchi: InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3
- Chiave InChI: BKYWAYNSDFXIPL-UHFFFAOYSA-N
- Sorrisi: O=C(OC1=CC=C([C@@H]2[C@@H](OC(C)=O)CC3=C(OC(C)=O)C=C(OC(C)=O)C=C3O2)C=C1OC(C)=O)C
Proprietà calcolate
- Massa esatta: 500.13200
- Massa monoisotopica: 500.13186158g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 36
- Conta legami ruotabili: 11
- Complessità: 855
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 141Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.4±0.1 g/cm3
- Punto di ebollizione: 624.2±55.0 °C at 760 mmHg
- Punto di infiammabilità: 266.6±31.5 °C
- PSA: 140.73000
- LogP: 2.99570
- Pressione di vapore: 0.0±1.8 mmHg at 25°C
2H-1-Benzopyran-3,5,7-triol,2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate, (2R,3S)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
2H-1-Benzopyran-3,5,7-triol,2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate, (2R,3S)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3610-1 mL * 10 mM (in DMSO) |
Catechin pentaacetate |
16198-01-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3300 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3610-1 mg |
Catechin pentaacetate |
16198-01-9 | 1mg |
¥1635.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3610-5 mg |
Catechin pentaacetate |
16198-01-9 | 98% | 5mg |
¥ 2,140 | 2023-07-11 | |
A2B Chem LLC | AA83497-5mg |
Catechin Pentaacetate |
16198-01-9 | 97.0% | 5mg |
$385.00 | 2024-04-20 | |
TargetMol Chemicals | TN3610-5mg |
Catechin pentaacetate |
16198-01-9 | 5mg |
¥ 6680 | 2024-07-20 | ||
Ambeed | A656493-5mg |
(2R,3S)-2-(3,4-Diacetoxyphenyl)chromane-3,5,7-triyl triacetate |
16198-01-9 | 95+% | 5mg |
$178.0 | 2025-02-27 | |
TargetMol Chemicals | TN3610-1 ml * 10 mm |
Catechin pentaacetate |
16198-01-9 | 1 ml * 10 mm |
¥ 8050 | 2024-07-20 |
2H-1-Benzopyran-3,5,7-triol,2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate, (2R,3S)- Letteratura correlata
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
16198-01-9 (2H-1-Benzopyran-3,5,7-triol,2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate, (2R,3S)-) Prodotti correlati
- 4233-96-9((-)-Gallocatechin gallate)
- 130405-40-2((-)-Catechin gallate)
- 1257-08-5((-)-Epicatechin gallate)
- 989-51-5((-)-Epigallocatechin gallate)
- 20194-41-6(Epicatechin-pentaacetate)
- 5127-64-0((+)-Gallocatechin gallate)
- 128585-96-6(Pingpeimine C)
- 2098139-67-2(2-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1873277-21-4(4-(2-(Methoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid)
- 350997-46-5(2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:16198-01-9)Catechin pentaacetate

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:16198-01-9)2H-1-Benzopyran-3,5,7-triol,2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate, (2R,3S)-

Purezza:99%
Quantità:5mg
Prezzo ($):160